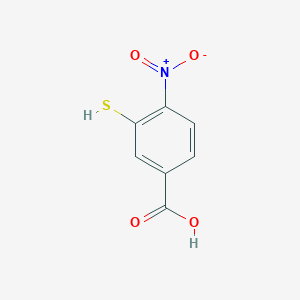

4-Nitro-3-sulfanylbenzoic acid

Description

Overview of Substituted Benzoic Acid Derivatives in Chemical Research

Substituted benzoic acids are organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, with one or more additional functional groups at various positions on the ring. libretexts.orgnih.gov The nature and position of these substituents significantly influence the molecule's acidity, reactivity, and biological activity. libretexts.orgnih.gov For instance, electron-withdrawing groups, such as a nitro group, tend to increase the acidity of the benzoic acid, while electron-donating groups have the opposite effect. libretexts.org This fundamental principle allows chemists to fine-tune the properties of these molecules for specific applications. Research in this area is extensive, covering everything from the synthesis of novel derivatives to the investigation of their potential in drug discovery, materials science, and catalysis. nih.govresearchgate.net

Significance of Nitro- and Sulfanyl-Substituted Aromatic Compounds in Synthetic Chemistry and Materials Science

Aromatic compounds bearing both nitro (-NO2) and sulfanyl (B85325) (-SH or thioether) groups are of particular interest due to the unique electronic properties conferred by these substituents. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution. beilstein-journals.orgacs.orgbeilstein-journals.orgresearchgate.net This reactivity is a powerful tool in synthetic chemistry, enabling the introduction of a wide range of other functional groups. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The sulfanyl group, on the other hand, can act as a nucleophile and is known to form strong bonds with metal surfaces, a property exploited in the development of self-assembled monolayers and functionalized nanoparticles. researchgate.net In materials science, the combination of these groups on an aromatic ring can lead to materials with interesting optical, electronic, and catalytic properties. For example, some nitro- and sulfanyl-substituted compounds have been investigated for their potential in creating novel dyes, polymers, and even materials for photocatalysis. nbinno.comresearchgate.net

Current Research Landscape and Emerging Applications for 4-Nitro-3-sulfanylbenzoic acid

The specific compound, this compound, with its distinct substitution pattern, is an area of active investigation. chemspider.com Current research is focused on leveraging its unique chemical architecture for various applications. One promising area is in the synthesis of heterocyclic compounds, such as benzothiazoles, which are known to possess a wide range of biological activities. mdpi.com The presence of the carboxylic acid, nitro, and sulfanyl groups provides multiple reaction sites for building more complex molecular structures.

Emerging applications are also being explored in materials science. For instance, derivatives of similar structures are being investigated for their potential use in metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. researchgate.net The ability of the sulfanyl group to coordinate with metal ions makes this compound a potential ligand for the construction of novel MOFs.

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound are typically multifaceted, aiming to:

Develop efficient and scalable synthetic routes to the compound and its derivatives. This includes exploring different starting materials and reaction conditions to optimize yield and purity.

Characterize its physicochemical properties , including its spectral data (NMR, IR, etc.), melting point, and solubility. This fundamental data is crucial for its identification and for predicting its behavior in various chemical environments.

Explore its reactivity in various chemical transformations. This involves studying how the different functional groups participate in reactions such as nucleophilic substitution, condensation, and metal-catalyzed coupling. mdpi.com

Investigate its potential applications in medicinal chemistry and materials science. This includes synthesizing derivatives and evaluating their biological activity or material properties. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H5NO4S |

| IUPAC Name | This compound |

| CAS Number | 138563-63-4 |

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-3-sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-7(10)4-1-2-5(8(11)12)6(13)3-4/h1-3,13H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZFMMQFUASJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489799 | |

| Record name | 4-Nitro-3-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62486-43-5 | |

| Record name | 4-Nitro-3-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercapto-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

**synthetic Methodologies and Chemical Routes**

Established Synthetic Pathways for 4-Nitro-3-sulfanylbenzoic acid

Traditional synthetic routes to this compound primarily rely on two well-established chemical transformations: the modification of a pre-existing benzoic acid core or the nitration of a sulfanyl-substituted benzoic acid.

Esterification is a common strategy to protect the carboxylic acid group during harsh reaction conditions, such as nitration or oxidation. rug.nl The ester can then be hydrolyzed in a final step to yield the desired carboxylic acid.

The Fischer-Speier esterification is a conventional method for this purpose, typically involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. rug.nl However, this method has drawbacks, including potential side reactions and the generation of acidic waste. rug.nl Alternative methods have been developed using various catalysts to improve efficiency and yield. rug.nlresearchgate.net For instance, glycerol (B35011) esters of nitrobenzoic acid can be prepared by heating the acid with glycerol and an acid esterification catalyst, using an entraining liquid to remove water via azeotropic distillation. google.com

Table 1: Conditions for Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Reagent(s) | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzoic acid | n-Butanol | Ph₃PBr₂ / DMAP | Dichloromethane | Room Temp | Good to Excellent | researchgate.net |

| Nitrobenzoic acid | C1-C3 Alkanol | Polyfluoroalkanesulfonic acid | Inert Solvent (e.g., Toluene) | 60-120 °C | Not specified | google.com |

This table is illustrative of general esterification methods applicable to precursors of the target compound.

Once the ester is formed, the nitro and sulfanyl (B85325) groups can be introduced. The final step is the hydrolysis of the ester group back to a carboxylic acid, typically achieved under basic conditions (saponification) followed by acidification.

A direct route to this compound involves the electrophilic nitration of a 3-sulfanylbenzoic acid (also known as 3-mercaptobenzoic acid) precursor. In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The carboxylic acid group is a deactivating, meta-directing group, while the sulfanyl group (-SH) is an activating, ortho-, para-directing group.

When nitrating 3-sulfanylbenzoic acid, the powerful ortho-, para-directing influence of the sulfanyl group dominates. This directs the incoming nitro group (NO₂⁺) to the positions ortho and para to the sulfanyl group. The position para to the sulfanyl group (position 6) is sterically hindered by the adjacent carboxylic acid. Therefore, the primary products are the ortho-substituted isomers, placing the nitro group at position 2 or position 4. The desired 4-nitro isomer is thus a significant product of this reaction.

The reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comtruman.edu The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Careful control of reaction temperature is crucial to minimize the formation of by-products and prevent oxidation of the sulfanyl group. truman.edu For example, the nitration of 2-mercaptobenzoic acid is achieved using fuming nitric acid, indicating that strong nitrating conditions are often employed for such substrates. vulcanchem.com

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry aims to improve upon traditional methods by enhancing control, efficiency, and sustainability.

Achieving the specific 3,4-substitution pattern of this compound requires precise control over the introduction of the functional groups. One effective strategy starts with a precursor where one group is already in place, using its directing effect to guide the second substitution.

A common and controlled approach begins with 4-nitrobenzoic acid. The nitro group at position 4 directs subsequent electrophilic attack to the meta position (position 3). The sulfanyl group can be introduced at this position through various methods. One such method is the reaction with thiourea (B124793) in the presence of a base like sodium hydroxide (B78521) at elevated temperatures, which forms the target intermediate, 4-nitro-3-mercaptobenzoic acid.

Another route involves the nucleophilic aromatic substitution on a precursor like 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with mercaptans such as 2-mercaptobenzoic acid. nih.gov This highlights the use of halogenated nitroaromatics as versatile precursors where the halogen acts as a leaving group for the introduction of the sulfanyl moiety. nih.gov

Table 2: Example of Controlled Synthesis Route

| Starting Material | Reagent(s) | Intermediate/Product | Key Transformation | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoic acid | 1. Thiourea, NaOH | This compound | Direct thionation at the position meta to the nitro group. | |

| 4-Aminobenzoic acid | 1. KSCN, Br₂2. NaOH (hydrolysis) | 4-Amino-3-mercaptobenzoic acid | Thiocyanation followed by hydrolysis. (Requires subsequent nitration) |

The principles of green chemistry encourage the use of catalysts, safer solvents, and more energy-efficient processes to reduce waste and environmental impact. core.ac.ukscispace.com These principles are increasingly applied to the synthesis of complex aromatic compounds.

Catalysis is a cornerstone of green chemistry, offering pathways that reduce energy consumption and improve selectivity. pro-metrics.org In the context of synthesizing this compound and its precursors, several catalytic innovations are relevant:

Catalytic Esterification: The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, can replace corrosive liquid acids like H₂SO₄ in esterification reactions, simplifying workup and allowing for catalyst recycling. rug.nlpro-metrics.org

Palladium-Catalyzed Reactions: Palladium catalysts can be used for C-S bond formation (thiolation). rsc.org While direct application to 4-nitrobenzoic acid might be challenging, related cross-coupling reactions are a powerful tool for creating specific substitution patterns on aromatic rings.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis. pro-metrics.orgmdpi.com For example, some palladium-catalyzed S-benzylation reactions have been successfully carried out in water. rsc.org

The development of catalytic systems that are robust, recyclable, and operate under mild conditions is a key area of ongoing research aimed at making the synthesis of specialty chemicals like this compound more sustainable. scispace.compro-metrics.org

Precursor Chemistry and Starting Material Selection

For the synthesis of this compound, several key precursors are commonly considered:

4-Nitrobenzoic Acid: This is an ideal and widely available starting material. chemicalbook.com The nitro group at position 4 deactivates the ring but directs incoming nucleophiles or electrophiles (under specific conditions) to position 3, making it a logical precursor for introducing the sulfanyl group.

3-Mercaptobenzoic Acid: This precursor allows for a direct nitration strategy. The sulfanyl group's strong directing effect makes the introduction of the nitro group at the desired 4-position feasible, although control of regioselectivity and potential oxidation are challenges to be managed. mdpi.com

4-Aminobenzoic Acid: This compound can be converted to the target molecule through a multi-step process, often involving thiocyanation to introduce the sulfur functionality, followed by diazotization and substitution to introduce the nitro group, or vice-versa.

Halogenated Nitrobenzoic Acids: Compounds such as 4-chloro-3-nitrobenzoic acid or 2,4-dichloro-5-fluoro-3-nitrobenzoic acid serve as versatile synthons. nih.govgoogle.com The halogen atoms, activated by the electron-withdrawing nitro group, can be displaced by a sulfur nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. nih.gov

The selection among these precursors depends on the desired scale of the reaction, the available reagents and equipment, and the specific synthetic challenges that a chemist aims to overcome.

Considerations for Scalability and Process Efficiency in Academic Synthesis

Key challenges in the academic scale-up of bifunctional aromatic compounds include managing reaction exotherms, ensuring efficient mixing, dealing with larger volumes of solvents and reagents, and optimizing purification to obtain high-purity material without significant loss of yield. For the synthesis of this compound, the primary transformations likely involve the nitration of a substituted benzoic acid and the subsequent introduction of the sulfanyl group.

The nitration of aromatic compounds is a classic and fundamental reaction, but it is also notoriously exothermic and can lead to side products, such as dinitro compounds, if not carefully controlled. google.com Traditional batch nitration using mixed acids (concentrated nitric and sulfuric acid) can be difficult to manage on a larger scale in a standard laboratory setting due to the significant heat generated. google.com

Modern approaches in academic research are moving towards continuous-flow microreaction processes to address these issues. rsc.org Flow chemistry offers superior control over reaction parameters such as temperature, mixing, and reaction time, leading to higher yields, better selectivity, and enhanced safety. beilstein-journals.org For instance, the nitration of various aromatic compounds has been successfully scaled up using continuous-flow systems, achieving high yields and selectivity for the desired mononitro product. rsc.org This methodology minimizes the risks associated with accumulating large quantities of reactive intermediates and allows for a more efficient and reproducible synthesis. rsc.org

A comparative analysis of batch versus flow conditions for a representative nitration reaction highlights the potential improvements in efficiency.

Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Aromatic Nitration

| Parameter | Conventional Batch Process | Continuous-Flow Microreactor |

|---|---|---|

| Scale | 1-5 g | 1-10 g (or g/h) |

| Reaction Time | 2-6 hours | 5-40 minutes |

| Temperature Control | Moderate (ice bath) | Excellent (precise heating/cooling) |

| Mixing | Mechanical/Magnetic Stirring | Efficient Diffusive Mixing |

| Yield | 65-80% | 85-99% |

| Selectivity (Mono- vs. Di-nitro) | Moderate to Good | High to Excellent |

| Safety | Risk of thermal runaway | Inherently safer, small reaction volume |

This table presents representative data based on findings for similar aromatic nitration processes to illustrate the advantages of flow chemistry in an academic scale-up context. rsc.orgbeilstein-journals.org

The introduction of a sulfanyl (-SH) group onto an electron-deficient nitroaromatic ring presents its own set of challenges. Direct sulfanylation can be difficult, and often multi-step routes are employed, for example, through a nucleophilic aromatic substitution reaction with a sulfur nucleophile. The efficiency of such a step is highly dependent on the solvent, temperature, and nature of the nucleophile.

In an academic setting, optimizing these conditions is crucial for maximizing yield on a gram-scale. For instance, the choice of solvent can dramatically affect reaction rates and solubility of intermediates. The reaction temperature must be carefully controlled to ensure the reaction proceeds to completion without degrading the starting material or product.

Table 2: Effect of Reaction Parameters on the Yield of a Model Sulfanylation Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 50 | 12 | 45 |

| 2 | DMF | 50 | 12 | 65 |

| 3 | DMF | 80 | 6 | 82 |

| 4 | NMP | 80 | 6 | 85 |

This table illustrates hypothetical optimization data for a nucleophilic aromatic substitution to introduce a sulfur-containing group, a common strategy in the synthesis of functionalized aromatics.

On a larger academic scale, purification becomes a significant bottleneck. While chromatography is feasible for small quantities, it becomes cumbersome and solvent-intensive for gram-scale batches. Therefore, an efficient synthesis at this scale should ideally result in a product that can be purified by crystallization. This requires the reaction to be high-yielding and produce minimal by-products. The choice of crystallization solvent is critical and must be determined empirically to maximize recovery of the pure compound. The generation of waste, particularly acidic waste from nitration, is also a more significant consideration at a larger scale. google.com Neutralization and extraction procedures must be planned to handle larger volumes safely and efficiently.

Based on a comprehensive search for scientific literature and data, detailed experimental spectroscopic and crystallographic information specifically for the compound “this compound” (also known as 3-Mercapto-4-nitrobenzoic acid, CAS No. 5334-77-0) is not available in the public domain.

The search for primary research articles and database entries did not yield specific experimental data corresponding to the requested outline sections:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H, ¹³C, COSY, or HSQC spectra for this specific compound could be located.

Vibrational Spectroscopy: Specific experimental Infrared (IR) and Raman spectra for this compound are not available.

High-Resolution Mass Spectrometry (HRMS): While theoretical mass data exists, detailed experimental studies on its fragmentation pathways could not be found.

Single-Crystal X-ray Diffraction (SCXRD): There are no published reports on the single-crystal structure of this compound, and therefore no data on its crystal packing, intermolecular interactions, or Hirshfeld surface analysis is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific UV-Vis absorption spectra detailing the electronic transitions for this molecule were not found in the searched literature.

Due to the absence of this specific, scientifically validated data, it is not possible to generate a thorough, informative, and accurate article that strictly adheres to the provided outline for "this compound." To do so would require speculation or the use of data from analogous but distinct compounds, which would violate the instructions to focus solely on the specified molecule.

**reactivity and Mechanistic Investigations**

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional handle that allows for a variety of chemical transformations, primarily at the carbonyl carbon.

The carboxylic acid moiety of 4-Nitro-3-sulfanylbenzoic acid can readily undergo esterification when reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. A similar reaction has been demonstrated in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester from its corresponding carboxylic acid using methanol (B129727) and sulfuric acid.

Amide formation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts rapidly with primary or secondary amines to form the corresponding amide. Alternatively, direct amidation can be accomplished using coupling agents that activate the carboxylic acid in situ.

Table 1: Potential Esterification and Amidation Products This table presents hypothetical products from typical reactions involving the carboxylic acid group.

| Reactant | Reagent(s) | Product Name |

|---|---|---|

| Methanol | H₂SO₄ (cat.) | Methyl 4-nitro-3-sulfanylbenzoate |

| Ethanol | H₂SO₄ (cat.) | Ethyl 4-nitro-3-sulfanylbenzoate |

| Ammonia | SOCl₂, then NH₃ | 4-Nitro-3-sulfanylbenzamide |

| Diethylamine | DCC (coupling agent) | N,N-Diethyl-4-nitro-3-sulfanylbenzamide |

The removal of the carboxylic acid group, or decarboxylation, from aromatic carboxylic acids is typically challenging but can be achieved under specific catalytic conditions. The decarboxylation of aromatic acids is an exergonic reaction that is entropically favored. For related compounds like 3-nitro-4-hydroxybenzoic acid, research has shown that a tandem reaction involving the reduction of the nitro group followed by decarboxylation can occur. This process, utilizing a bimetallic catalyst (Fe₂₅Ru₇₅@SILP+IL-NEt₂), proceeds smoothly to yield 2-aminophenol, with 3-amino-4-hydroxybenzoic acid identified as an intermediate. libretexts.orgmasterorganicchemistry.com This suggests that under similar reductive and high-temperature conditions, this compound could potentially undergo a tandem reduction-decarboxylation to yield 2-aminothiophenol.

Furthermore, microbial pathways for the decarboxylation of substituted phthalic acids have been identified, where, for example, 4-hydroxyphthalic acid is converted to 3-hydroxybenzoic acid. libretexts.org This indicates the possibility of biocatalytic routes for the decarboxylation of this class of compounds.

Transformations at the Nitro Group

The nitro group (-NO₂) is a key functional group that strongly influences the electronic properties of the aromatic ring and is itself susceptible to chemical transformation, most notably reduction.

The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in synthetic organic chemistry. organic-chemistry.org This conversion dramatically alters the electronic nature of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. acs.org A wide variety of reagents can accomplish this transformation. prepchem.com

Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. acs.org This method is often clean and efficient.

Metal-Acid Reductions: The Béchamp reaction, using iron metal in acidic media (e.g., Fe/HCl), is a classic method. masterorganicchemistry.com Other effective metal systems include tin (Sn) or zinc (Zn) in the presence of hydrochloric acid. acs.org

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction of nitroarenes. prepchem.com

The product of this reaction would be 3-Sulfanyl-4-aminobenzoic acid, a valuable synthetic intermediate.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | General Conditions | Product |

|---|---|---|

| H₂, Pd/C | Pressurized H₂, solvent (e.g., Ethanol) | 3-Sulfanyl-4-aminobenzoic acid |

| Fe, HCl | Reflux | 3-Sulfanyl-4-aminobenzoic acid |

| Sn, HCl | Reflux | 3-Sulfanyl-4-aminobenzoic acid |

| SnCl₂ | Acidic solution | 3-Sulfanyl-4-aminobenzoic acid |

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. acs.org The electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. acs.orgbritannica.com

In this compound, the nitro group strongly activates the ring towards SₙAr. If a suitable leaving group (e.g., a halogen) were present at the ortho (position 3) or para (position 1, occupied by the carboxylic acid) position relative to the nitro group, it would be susceptible to displacement by nucleophiles. The sulfanyl (B85325) group at position 3 is not a typical leaving group in SₙAr reactions. However, the presence of the nitro group makes the protons on the ring more acidic and could facilitate other types of nucleophilic substitution under specific conditions.

Reactions Involving the Sulfanyl Group

The sulfanyl group (-SH), also known as a thiol or mercapto group, is a versatile functional group that can undergo several characteristic reactions, primarily involving the sulfur atom.

Oxidation: Aromatic thiols are readily oxidized. Mild oxidizing agents can lead to the formation of a disulfide bridge, linking two molecules to form 3,3′-Disulfanediylbis(4-nitrobenzoic acid). This type of in-situ oxidation has been observed in reactions of mercaptobenzoic acids with metal ions. libretexts.org More vigorous oxidation, using stronger oxidizing agents like hydrogen peroxide or potassium permanganate, can convert the sulfanyl group first to a sulfinic acid (-SO₂H) and ultimately to a sulfonic acid (-SO₃H). prepchem.com

S-Alkylation: As a nucleophile, the sulfur atom can be easily alkylated by reacting the deprotonated thiol (a thiolate) with an alkyl halide. This reaction, known as the Williamson ether synthesis for thiols, results in the formation of a thioether (sulfide). For example, reaction with methyl iodide would yield 4-Nitro-3-(methylsulfanyl)benzoic acid.

Formation of Thioesters: The sulfanyl group can react with acyl chlorides or other activated carboxylic acid derivatives to form thioesters.

Table 3: Representative Reactions of the Sulfanyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Mild Oxidation | Air, I₂ | Disulfide |

| Strong Oxidation | H₂O₂, KMnO₄ | Sulfonic acid |

Oxidation to Sulfonic Acid Derivatives

The sulfanyl group of this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfonic acid derivative, 4-Nitro-3-sulfobenzoic acid. This transformation is a common reaction for aromatic thiols. The oxidation of a thiol to a sulfonic acid typically proceeds through intermediate stages of sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H). researchgate.netresearchgate.net While specific oxidizing agents for this compound are not extensively documented in readily available literature, general methods for the oxidation of aromatic thiols to sulfonic acids can be employed. researchgate.net These methods often utilize strong oxidizing agents.

In a related context, the synthesis of 4-nitro-2-sulfobenzoic acid has been achieved through the oxidation of 4-nitrotoluene-2-sulfonic acid using nitric acid in an aqueous system at elevated temperatures and pressures. google.comgoogleapis.com This indicates that nitric acid can be a suitable oxidant for converting a functional group on a nitro-substituted benzene (B151609) ring to a sulfonic acid. Another patented process describes the oxidation of toluene sulfonic acids to sulfobenzoic acids using nitric acid under superatmospheric pressure. googleapis.com While the starting material in these cases is a toluene derivative rather than a thiol, the procedures highlight conditions that can effect the oxidation of a side chain on a nitroaromatic ring to a carboxylic or sulfonic acid.

The general transformation of a thiol to a sulfonic acid involves a significant change in the oxidation state of the sulfur atom. The reaction pathway is understood to be a stepwise oxidation. researchgate.netresearchgate.net

Table 1: Potential Oxidation Reactions of this compound

| Reactant | Potential Oxidizing Agent | Potential Product | General Reaction Type |

|---|---|---|---|

| This compound | Strong Oxidizing Agents (e.g., Nitric Acid, Hydrogen Peroxide) | 4-Nitro-3-sulfobenzoic acid | Oxidation |

Formation of Disulfide Linkages

Two molecules of this compound can undergo oxidation to form a disulfide linkage, resulting in the compound bis(3-carboxy-4-nitrophenyl) disulfide. leapchem.comwatson-int.comachemblock.comtcichemicals.com This symmetrical disulfide is also widely known as 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB, and is commonly referred to as Ellman's reagent. tcichemicals.commurdoch.edu.au The formation of a disulfide bond from two thiol groups is a redox reaction where the thiol is oxidized. libretexts.orglibretexts.org

The formation of disulfide bonds is a fundamental reaction in biochemistry, crucial for the structural stabilization of proteins. libretexts.orglibretexts.org The reaction between two thiol groups to form a disulfide can be facilitated by mild oxidizing agents. In the context of protein folding, thiol-disulfide interchange reactions are common. researchgate.net

The disulfide, bis(3-carboxy-4-nitrophenyl) disulfide, is a well-established reagent in biochemical assays for the quantification of free thiol groups. leapchem.commurdoch.edu.au Its utility stems from the thiol-disulfide exchange reaction, where the disulfide bond of DTNB is cleaved by a free thiol, releasing a molecule of 5-thio-2-nitrobenzoic acid (TNB), which has a distinct yellow color that can be quantified spectrophotometrically. murdoch.edu.au

The mechanism of disulfide formation can proceed through various pathways, including the reaction of a sulfenic acid intermediate with a thiol. nih.gov In the case of aromatic thiols, the formation of disulfide radical anions has also been studied. acs.org With electron-withdrawing groups, such as the nitro group present in this compound, the formation of a π*-radical anion can occur initially. acs.org

Table 2: Disulfide Formation from this compound

| Reactant (2 equivalents) | Reaction Type | Product | Common Name of Product |

|---|---|---|---|

| This compound | Oxidative Coupling | bis(3-carboxy-4-nitrophenyl) disulfide | DTNB or Ellman's Reagent |

Thiolate Formation and Reactivity

The thiol group of this compound is acidic and can be deprotonated by a base to form the corresponding thiolate anion. Thiols are generally more acidic than their alcohol counterparts, and the resulting thiolates are excellent nucleophiles. youtube.com The nucleophilicity of the thiolate is a key aspect of its reactivity. youtube.comnih.gov

The thiolate of this compound is expected to be a potent nucleophile, capable of participating in a variety of reactions, including nucleophilic substitution and addition reactions. youtube.com The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the molecule.

A primary example of the thiolate's reactivity is its role in thiol-disulfide exchange reactions. libretexts.orglibretexts.orgnih.gov In this reaction, a thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond. researchgate.net This results in the cleavage of the original disulfide bond and the formation of a new one. researchgate.net This is the principle behind the use of DTNB (the disulfide of this compound) for quantifying thiols. murdoch.edu.au

The reactivity of thiols and thiolates with nitro-conjugated systems has been studied, particularly in the context of Michael additions to nitroalkenes. nih.gov These studies highlight the nucleophilic character of the thiolate in attacking electron-deficient carbon centers. nih.gov While this compound is not a nitroalkene, the electron-withdrawing nature of the nitro group can influence the electrophilicity of the aromatic ring, although direct nucleophilic aromatic substitution is not typically the primary mode of reactivity for the thiolate itself.

Table 3: Reactivity of this compound Thiolate

| Reactant | Reaction Type | Key Feature |

|---|---|---|

| This compound thiolate | Nucleophilic Attack | Acts as a potent nucleophile |

| This compound thiolate | Thiol-Disulfide Exchange | Cleaves disulfide bonds |

Multi-component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates atoms from all the starting materials. sciepub.com Given that this compound possesses a carboxylic acid functional group, it has the potential to participate in certain MCRs where a carboxylic acid is a required component.

Two prominent examples of such MCRs are the Passerini reaction and the Ugi reaction. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govnih.gov

Passerini Reaction : This is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganicreactions.orgorganic-chemistry.org If this compound were used as the carboxylic acid component, it would be incorporated into the final product, forming an ester linkage.

Ugi Reaction : This is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, which results in the formation of a bis-amide. wikipedia.orgorganic-chemistry.orgnih.govnih.gov Similar to the Passerini reaction, this compound could serve as the carboxylic acid component in an Ugi reaction.

While there are no specific examples in the searched literature of this compound being used in these MCRs, its chemical structure makes it a plausible candidate for such transformations.

Mechanistic Insights into Key Chemical Transformations

The key chemical transformations of this compound, namely its oxidation to a sulfonic acid and the formation of a disulfide, are governed by well-understood mechanistic principles of sulfur chemistry.

The oxidation of the thiol group to a sulfonic acid is a stepwise process. researchgate.net The initial step is the oxidation of the thiol (R-SH) to a sulfenic acid (R-SOH). researchgate.net This is followed by further oxidation to a sulfinic acid (R-SO₂H), and finally to the sulfonic acid (R-SO₃H). researchgate.netresearchgate.net Each step involves the addition of an oxygen atom to the sulfur. The exact mechanism can be influenced by the choice of oxidizing agent and the reaction conditions. Theoretical studies on the oxidation of thiols by hydrogen peroxide suggest that the anionic thiolate is more reactive than the neutral thiol. researchgate.net

The formation of a disulfide linkage from two thiol molecules is a classic example of a thiol-disulfide exchange reaction, which is a type of redox process. libretexts.orglibretexts.orgnih.gov The mechanism can be described as a series of nucleophilic attacks. A thiolate anion can act as a nucleophile, attacking one of the sulfur atoms of a disulfide bond in what is akin to an Sₙ2 reaction. libretexts.org This leads to the formation of a new disulfide bond and the release of a new thiolate anion. researchgate.net In the context of the formation of bis(3-carboxy-4-nitrophenyl) disulfide from this compound, the reaction would likely be initiated by a one-electron or two-electron oxidation of the thiol to a reactive intermediate, which then combines with another thiol molecule. For instance, a sulfenic acid intermediate can react with a thiol to form a disulfide. nih.gov Alternatively, two thiyl radicals could combine to form the disulfide bond. nih.gov

**derivatization and Functionalization Strategies**

Synthesis of Esters and Thioesters of 4-Nitro-3-sulfanylbenzoic acid

The carboxylic acid moiety of this compound is a prime site for derivatization, with esterification being a common transformation. Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed to produce the corresponding esters. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a simple Fischer esterification by reacting the parent acid with methanol (B129727) and a catalytic amount of sulfuric acid. A similar approach can be applied to this compound. Microwave-assisted esterification has also been shown to be effective for related compounds like 4-fluoro-3-nitrobenzoic acid, offering a method to overcome equilibrium limitations.

Thioester synthesis can be accomplished through several routes. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a thiol. Alternatively, dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct condensation of the carboxylic acid with a thiol. Visible-light-mediated methods have also emerged for thioester synthesis, utilizing thiocarboxylic acids as dual reagents, which could be a potential route following the conversion of this compound to its corresponding thiocarboxylic acid.

Table 1: Representative Esterification and Thioesterification Reactions

| Derivative Type | Reagents and Conditions | Product |

| Ester | Alcohol (e.g., Methanol), H₂SO₄ (catalyst), Heat | This compound alkyl ester |

| Thioester | 1. SOCl₂ or (COCl)₂ 2. Thiol (R'-SH) | S-Alkyl/Aryl 4-nitro-3-sulfanylbenzothioate |

| Thioester | Thiol (R'-SH), DCC, DMAP | S-Alkyl/Aryl 4-nitro-3-sulfanylbenzothioate |

Preparation of Amide and Nitrile Derivatives

The synthesis of amide derivatives from this compound can be achieved through standard amidation protocols. A highly effective method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. For the analogous 4-nitrobenzoic acid, amides are prepared by reacting 4-nitrobenzoyl chloride with amines. Another approach is the direct condensation of the carboxylic acid with an amine using a coupling agent like boric acid or tetrabutoxytitanium in the presence of a cocatalyst such as polyethylene (B3416737) glycol.

The conversion of the carboxylic acid group to a nitrile can be a more involved process. A common laboratory method for the synthesis of nitriles from benzoic acids involves the dehydration of the corresponding primary amide, often using a strong dehydrating agent like phosphorus pentoxide or thionyl chloride. For example, p-nitrobenzonitrile has been prepared by the action of phosphorus pentoxide on p-nitrobenzamide. An alternative route for synthesizing nitriles is through the Sandmeyer reaction, starting from the corresponding aniline (B41778) derivative. This would first require the reduction of the nitro group of this compound to an amino group.

Table 2: Synthesis of Amide and Nitrile Derivatives

| Derivative | Starting Material | Key Reagents |

| Amide | This compound | 1. SOCl₂ 2. Amine (R₂NH) |

| Amide | This compound | Amine (R₂NH), Coupling agent (e.g., Boric Acid) |

| Nitrile | 4-Nitro-3-sulfanylbenzamide | P₂O₅ or SOCl₂ |

| Nitrile | 3-Sulfanyl-4-aminobenzoic acid | 1. NaNO₂, HCl 2. CuCN, KCN |

Modification of the Nitro Group for Diverse Applications

The nitro group of this compound is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a well-established and highly efficient reaction. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups and the desired selectivity.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. This method is often clean and efficient. Another widely used approach is the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. For instance, tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups to amines in the presence of other reducible groups. The chemoselective reduction of a nitro group in the presence of a carboxylic acid has been demonstrated with the reduction of 2-nitrobenzoic acid to anthranilic acid in high yield using NaBH₄/Ni(OAc)₂·4H₂O in wet acetonitrile. This resulting amino group can then be further functionalized, for example, through diazotization to introduce other substituents or to participate in coupling reactions.

Table 3: Common Methods for the Reduction of the Nitro Group

| Reagent System | Conditions | Product |

| H₂/Pd-C | Hydrogen atmosphere, solvent (e.g., ethanol) | 4-Amino-3-sulfanylbenzoic acid |

| Fe/HCl or Sn/HCl | Acidic aqueous solution, heat | 4-Amino-3-sulfanylbenzoic acid |

| SnCl₂ | Solvent (e.g., ethanol), heat | 4-Amino-3-sulfanylbenzoic acid |

| NaBH₄/Ni(OAc)₂·4H₂O | Wet CH₃CN, room temperature | 4-Amino-3-sulfanylbenzoic acid |

Functionalization of the Sulfanyl (B85325) Group via Alkylation and Arylation

The sulfanyl group (thiol) of this compound is a potent nucleophile, making it an excellent site for alkylation and arylation reactions to form thioethers.

S-Alkylation: The S-alkylation of thiols is a straightforward and high-yielding reaction, typically achieved by reacting the thiol with an alkyl halide in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent in an SN2 reaction. A variety of alkylating agents can be used, including primary and secondary alkyl halides. Green chemistry approaches for S-alkylation have also been developed, utilizing aqueous media and phase-transfer catalysts or even neat conditions.

S-Arylation: The formation of a diaryl sulfide (B99878) bond via S-arylation can be accomplished through several methods, most notably the Ullmann condensation and palladium-catalyzed cross-coupling reactions. The Ullmann reaction typically involves the coupling of a thiol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. More modern approaches, such as the Buchwald-Hartwig amination protocol, have been adapted for C-S bond formation, using a palladium catalyst with a suitable phosphine (B1218219) ligand to couple thiols with aryl halides under milder conditions. These methods offer a broad substrate scope and functional group tolerance.

Table 4: Functionalization of the Sulfanyl Group

| Reaction | Reagents and Conditions | Product |

| S-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 3-(Alkylthio)-4-nitrobenzoic acid |

| S-Arylation (Ullmann) | Aryl halide (Ar-X), Cu catalyst, Base | 3-(Arylthio)-4-nitrobenzoic acid |

| S-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Pd catalyst, Ligand, Base | 3-(Arylthio)-4-nitrobenzoic acid |

Exploration of Heterocyclic Annulation Reactions

The strategic placement of the sulfanyl and nitro groups on the benzoic acid scaffold allows for its use as a precursor in the synthesis of various heterocyclic ring systems. A key initial step is often the reduction of the nitro group to an amine, yielding 4-amino-3-sulfanylbenzoic acid. This ortho-aminothiophenol derivative is a valuable starting material for the construction of sulfur- and nitrogen-containing heterocycles.

For example, condensation of o-aminothiophenols with carboxylic acids or their derivatives is a common method for the synthesis of 2-substituted benzothiazoles. This reaction can be promoted by dehydrating agents or catalysts. Similarly, reaction with aldehydes can also lead to benzothiazole (B30560) derivatives.

Furthermore, the o-aminothiophenol derivative can be used in the synthesis of phenothiazines, which are tricyclic heterocyclic compounds. One synthetic route involves the reaction of o-aminothiophenols with cyclohexanones. The synthesis of phenothiazine (B1677639) derivatives is of significant interest due to their wide range of pharmacological activities.

The thioamide functionality, which can be derived from the carboxylic acid, is also a precursor for thiazole (B1198619) synthesis. For instance, the Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone.

Table 5: Examples of Heterocyclic Synthesis from this compound Derivatives

| Heterocycle | Precursor | Reaction |

| Benzothiazole | 4-Amino-3-sulfanylbenzoic acid | Condensation with carboxylic acids or aldehydes |

| Phenothiazine | 4-Amino-3-sulfanylbenzoic acid | Reaction with cyclohexanones |

| Thiazole | 4-Nitro-3-sulfanylbenzamide (converted to thioamide) | Reaction with α-haloketones (Hantzsch synthesis) |

Polymerization and Oligomerization Potential

The multifunctional nature of this compound and its derivatives suggests potential for their use as monomers in the synthesis of polymers and oligomers. The presence of the carboxylic acid group, in particular, allows for polycondensation reactions. For example, 4-hydroxybenzoic acid is a well-known monomer used in the production of liquid crystal polymers like Vectra through acidolysis. This suggests that derivatives of this compound, where the other functional groups are suitably protected or modified, could undergo similar polymerization reactions to form polyesters or polyamides.

Furthermore, the introduction of a polymerizable group, such as a vinyl group, onto the aromatic ring could enable its participation in chain-growth polymerization. For instance, 4-vinylbenzoic acid is used in the synthesis of block copolymers via reversible addition-fragmentation chain-transfer (RAFT) polymerization. While direct polymerization of this compound has not been extensively reported, its derivatization to introduce polymerizable functionalities could open avenues for the creation of novel polymers with tailored properties. The presence of the sulfur atom and the polar nitro group could impart unique thermal, optical, or electronic properties to the resulting polymers. A patent for the preparation of 4-hydroxy-3-nitrobenzoic acid mentions its use as an intermediate for temperature-resistant plastics and fibers, further indicating the potential of such structures in polymer science.

**future Research Directions and Outlook**

Emerging Synthetic Methodologies and Green Chemistry Integrations

The future of synthesizing 4-Nitro-3-sulfanylbenzoic acid and related compounds will likely be dominated by the principles of green chemistry. Researchers are expected to move away from traditional synthetic routes that often involve harsh reaction conditions and hazardous reagents.

Key areas of focus will include:

Catalytic C-H Activation: Direct C-H functionalization is an emerging strategy that offers a more atom- and step-economical approach to creating complex molecules. Future work could explore the direct introduction of the sulfanyl (B85325) or other groups onto a nitrobenzoic acid backbone, or vice-versa, using advanced catalytic systems.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which can be highly exothermic. The synthesis of this compound precursors could be significantly optimized using flow chemistry setups.

Benign Solvents: A major push is expected towards the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, to replace volatile and toxic organic solvents like DMF. mdpi.com Research has already shown the feasibility of performing related transformations, such as Pd-catalysed direct C–H arylation of thiophene (B33073) derivatives, in water, including industrial wastewater. unito.it

Energy Efficiency: Investigations into lowering the energy consumption of synthetic steps, for instance by exploring microwave-assisted synthesis or photoredox catalysis, will be crucial. Studies on related reactions have demonstrated that reaction times can be significantly reduced, for example from 20 hours to 4 hours, by optimizing conditions. unito.it

A comparative table of potential green synthetic approaches is presented below.

| Synthetic Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Sulfanylation | Nucleophilic aromatic substitution with thiols in polar aprotic solvents (e.g., DMF). | Catalyst-free reactions in water or deep eutectic solvents. | Reduced solvent toxicity, improved safety profile, potential for easier product isolation. mdpi.com |

| Nitration | Use of concentrated nitric and sulfuric acid mixtures. | Milder nitrating agents, flow chemistry for better heat management. | Enhanced safety, reduced acid waste, precise control over reaction parameters. |

| Cross-Coupling | Palladium-catalyzed reactions in organic solvents. | C-H activation strategies in aqueous media. | Higher atom economy, reduced pre-functionalization steps, use of sustainable solvents. unito.it |

Discovery of Novel Reactivity and Unexplored Transformations

The trifunctional nature of this compound presents a landscape of reactivity that is far from fully explored. The interplay between the electron-withdrawing nitro and carboxylic acid groups and the potentially nucleophilic sulfanyl group can lead to novel chemical transformations.

Future research could focus on:

Selective Functionalization: Developing methodologies for the selective reaction at one of the three functional groups while the others remain protected or unreactive is a significant challenge. This would enable the use of this compound as a versatile building block.

Intramolecular Cyclizations: The proximity of the sulfanyl and nitro groups, or the sulfanyl and carboxylic acid groups, could be exploited to synthesize novel heterocyclic systems through intramolecular cyclization reactions. This could be triggered by reduction of the nitro group followed by condensation, or by other activation methods.

Nucleophilic Aromatic Substitution of the Nitro Group: While substitution of halides is common, the displacement of a nitro group by a nucleophile is also a known transformation, particularly in electron-deficient aromatic systems. researchgate.net Research into the reaction of this compound with various nucleophiles could yield a new class of substituted 3-sulfanylbenzoic acid derivatives. researchgate.net

Advanced Characterization Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms is paramount for optimizing existing transformations and discovering new ones. The application of advanced analytical and spectroscopic techniques will be instrumental in this endeavor.

Future mechanistic studies could employ:

In Situ Spectroscopy: Techniques such as in situ FTIR, Raman, and NMR spectroscopy can provide real-time information about the formation of intermediates and the kinetics of reactions involving this compound.

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide detailed information about the oxidation state and coordination environment of the metal center throughout the catalytic cycle. mdpi.com

Isotopic Labeling Studies: The use of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) can help to trace the pathways of atoms during complex rearrangements and transformations, providing unambiguous evidence for proposed mechanisms.

These advanced techniques, often used in fields like single-atom catalysis, can be adapted to provide a molecular-level picture of the reactions of this compound. mdpi.com

Computational Design and High-Throughput Screening for Material Applications

The structural and electronic properties of this compound make it an interesting candidate for the development of new materials. Computational chemistry and high-throughput screening can accelerate the discovery process.

Potential research directions include:

Molecular Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and spectral characteristics of derivatives of this compound. arkat-usa.org This can guide the synthesis of molecules with desired properties, such as specific band gaps for organic electronics or tailored reactivity for sensor applications.

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be created and screened in silico for their potential in various applications, such as their ability to bind to specific proteins or their suitability as components in metal-organic frameworks (MOFs).

Combinatorial Synthesis and High-Throughput Screening: The development of parallel synthesis techniques could allow for the rapid creation of libraries of derivatives. These libraries could then be subjected to high-throughput screening to identify compounds with interesting optical, electronic, or biological properties.

An example of a data table that could be generated from computational screening is shown below.

| Derivative of this compound | Predicted Band Gap (eV) | Predicted Dipole Moment (Debye) | Potential Application |

| Methyl 4-nitro-3-(phenylthio)benzoate | 3.1 | 4.5 | Organic Semiconductor |

| 4-Nitro-3-(pyridin-2-ylthio)benzoic acid | 2.9 | 5.2 | MOF Linker / Sensor |

| 3-(Allylthio)-4-nitrobenzoic acid | 3.3 | 4.8 | Polymer Monomer |

Synergistic Approaches with Related Chemical Systems

The properties and reactivity of this compound can be further modulated and enhanced by combining it with other chemical systems.

Future explorations may involve:

Polymer Chemistry: Incorporating this compound as a monomer into polymers could lead to new materials with interesting properties, such as enhanced thermal stability, specific optical responses, or the ability to coordinate metal ions.

Supramolecular Chemistry: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, making this compound a prime candidate for the construction of self-assembling supramolecular structures, such as co-crystals and gels. nih.gov Its interaction with other molecules, like 3-methyl-4-nitro-pyridine 1-oxide, has been studied to create non-centrosymmetric systems. nih.gov

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality allows this compound to act as a linker for the construction of MOFs. The nitro and sulfanyl groups would then be available for post-synthetic modification, or they could impart specific properties to the framework, such as catalytic activity or affinity for certain guest molecules.

The synergistic combination of this compound with other molecular components holds significant promise for the rational design of functional materials and complex chemical systems.

Q & A

Basic: What synthetic routes are recommended for preparing 4-nitro-3-sulfanylbenzoic acid, and how do reaction conditions influence nitro group positioning and sulfanyl stability?

Answer:

The synthesis typically involves nitration and sulfanylation of benzoic acid derivatives. Key steps include:

- Nitration : Use of mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions. Positioning the nitro group at the para position relative to the carboxylic acid is critical, as ortho/para-directing effects depend on reaction kinetics and steric factors .

- Sulfanylation : Thiolation via nucleophilic substitution (e.g., using NaSH or thiourea) under inert atmospheres to prevent oxidation of the -SH group. Stability of the sulfanyl group is enhanced by maintaining pH <7 and avoiding transition metal catalysts .

Reagent Considerations : Kanto Reagents lists 4-nitrobenzenesulfonamide (CAS 6325-93-5) as a potential intermediate, requiring purification via recrystallization (mp 178–183°C) .

Basic: How should researchers handle conflicting spectroscopic data (e.g., NMR, IR) during characterization of this compound derivatives?

Answer:

- NMR Analysis : For nitro-substituted aromatics, chemical shifts (δ 8.0–8.5 ppm for aromatic protons) may overlap with sulfanyl proton signals. Use deuterated DMSO to resolve exchange broadening and compare with NIST reference spectra for nitrobenzoic acids .

- IR Spectroscopy : Confirm nitro (1530–1350 cm⁻¹ asymmetric stretch) and sulfanyl (2550–2600 cm⁻¹ S-H stretch) groups. Discrepancies arise from moisture absorption; ensure anhydrous KBr pellet preparation .

Safety Note : Always use protective gloves and masks during sample preparation to avoid contamination .

Advanced: What computational strategies predict the electronic effects of nitro and sulfanyl substituents on benzoic acid’s acidity and reactivity?

Answer:

- DFT Calculations : Optimize geometries using B3LYP/6-31G* to model substituent effects. The nitro group increases acidity via resonance withdrawal (-I effect), while the sulfanyl group exhibits weaker electron-withdrawing behavior. Compare computed pKa values with experimental titration data .

- Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites. For example, the nitro group directs electrophilic attack to the meta position, validated in studies on 4-chloro-3-nitro-5-sulfamoylbenzoic acid derivatives .

Advanced: How can regioselective functionalization of this compound be achieved, and how are competing pathways controlled?

Answer:

- Protecting Groups : Temporarily protect the sulfanyl group with trityl chloride to prevent undesired oxidation during nitration or esterification. Deprotection with TFA restores reactivity .

- Reductive Conditions : Use Sn/HCl for selective nitro reduction to amine (step 2 in ’s synthesis), avoiding sulfanyl group interference. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Challenge : Competing sulfone formation via over-oxidation is mitigated by limiting O₂ exposure and using antioxidants like BHT .

Advanced: What are the challenges in quantifying environmental persistence of this compound, and which analytical methods are most reliable?

Answer:

- Degradation Studies : Use HPLC-MS (C18 column, 0.1% formic acid mobile phase) to track degradation products. Nitro groups resist hydrolysis but undergo photolytic reduction under UV light (λ = 254 nm) .

- Ecotoxicity Assays : Test microbial degradation in soil slurries (OECD 301B). Sulfanyl derivatives show moderate persistence (t₁/₂ = 30–60 days), requiring LC-MS/MS detection limits <1 ppb .

Basic: What safety protocols are critical when handling this compound in catalytic studies?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Sulfanyl compounds can cause dermal irritation; use fume hoods for weighing .

- Waste Management : Collect aqueous waste separately in labeled containers for neutralization (pH 6–8) before disposal. Organic residues require incineration at >1000°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.